

BODIPY FL C12: A Comprehensive Technical Guide to its Spectral Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BODIPY FL C12**, a versatile fluorescent probe widely utilized in cellular and molecular biology. This document details its core spectral properties, provides established experimental protocols for its use, and illustrates key cellular pathways and workflows where it serves as a critical investigative tool.

Core Properties and Spectral Characteristics

BODIPY FL C12 is a lipophilic fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. Its structure incorporates a 12-carbon alkyl chain (C12), which facilitates its integration into lipid-rich environments such as cellular membranes and lipid droplets[1]. This probe is highly valued for its exceptional photophysical characteristics, including a high fluorescence quantum yield, excellent photostability, and sharp emission spectra[1][2][3][4]. A key advantage of BODIPY dyes is their relative insensitivity to environmental polarity and pH, ensuring stable fluorescence under various physiological conditions[2][3][4].

The spectral properties of **BODIPY FL C12** are central to its application in fluorescence microscopy and flow cytometry. It is a bright, green-fluorescent dye with excitation and emission profiles similar to fluorescein (FITC) and Alexa Fluor 488[5].



Property	Value	References
Maximum Excitation Wavelength	~480 - 503 nm	[2][6][7]
Maximum Emission Wavelength	~508 - 512 nm	[1][2][6][7]
Extinction Coefficient	>80,000 cm $^{-1}$ M $^{-1}$ (for BODIPY FL class)	[7][8]
Quantum Yield	Approaching 1.0 (for BODIPY FL class)	[7][8]
Fluorescence Lifetime	~5.7 nanoseconds (for a BODIPY FL derivative)	[7]

Experimental Protocols

The following are detailed methodologies for common applications of **BODIPY FL C12** in cellular analysis.

Preparation of Stock and Working Solutions

Proper preparation of **BODIPY FL C12** solutions is critical for reproducible experimental results.

- Stock Solution (10 mM): Dissolve 1 mg of **BODIPY FL C12** in 382 μL of dimethyl sulfoxide (DMSO)[2]. For BODIPY 500/510 C1, C12, dissolve 1 mg in 247 μL of DMSO to achieve a 10 mM stock solution[3][4]. It is recommended to store the stock solution at -20°C or -80°C, protected from light, and to avoid repeated freeze-thaw cycles[2][3][4].
- Working Solution (1-10 μM): Dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS), to the desired final concentration[2] [3][4]. The optimal concentration should be determined empirically for each cell type and experimental setup, though a starting range of 0.1–2 μM is often recommended for lipid droplet staining[9].

Staining Protocol for Live Adherent Cells



This protocol is designed for the visualization of lipid dynamics in living cells.

- Cell Preparation: Culture adherent cells to 70-80% confluency on sterile coverslips or in a suitable imaging dish[9].
- Washing: Gently wash the cells twice with PBS to remove residual culture medium[9].
- Staining: Add the prepared **BODIPY FL C12** working solution (e.g., 1-3 μM) to the cells and incubate for 15-30 minutes at 37°C, protected from light[9].
- Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium[2].
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for FITC or Alexa Fluor 488)[2]. To minimize phototoxicity and photobleaching, use low laser power and short exposure times[10].

Staining Protocol for Fixed Cells

Fixation allows for the preservation of cellular structures and is often used in immunofluorescence co-staining protocols.

- Cell Preparation: Grow cells on sterile coverslips as described for live-cell imaging.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature[9].
- Washing: Wash the cells 2-3 times with PBS to remove the fixative[9].
- Staining: Add the BODIPY FL C12 working solution (e.g., 0.5–5 μM) and incubate for 20-60 minutes in the dark[9].
- Washing: Wash the cells twice with PBS[2].
- Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image with a fluorescence or confocal microscope[9].

Fatty Acid Uptake Assay using Flow Cytometry



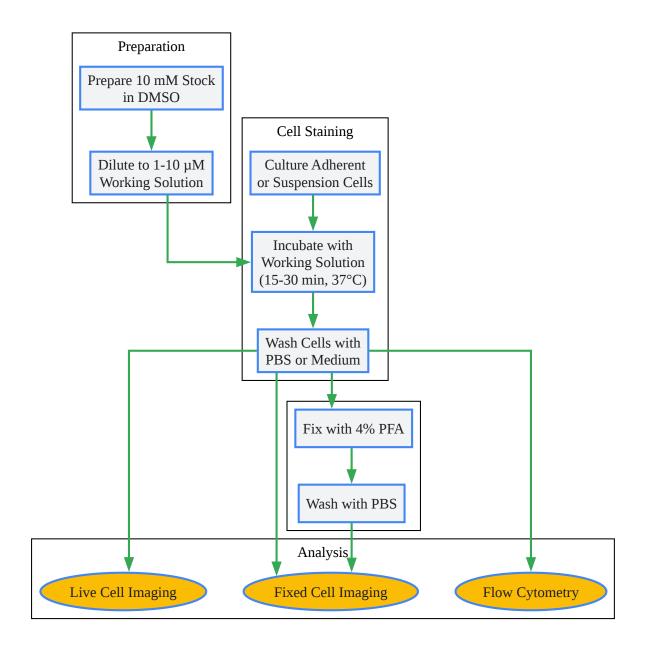
This method allows for the quantification of fatty acid uptake in a cell population.

- Cell Preparation: Prepare a single-cell suspension of the cells of interest[3]. For adherent cells, this will involve trypsinization[11].
- Staining: Incubate the cell suspension with the BODIPY FL C12 working solution for a defined period (e.g., 5-30 minutes) at 37°C[2][3].
- Washing: Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash twice with cold PBS to stop the uptake process[2][3][12].
- Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS)[2][3].
- Analysis: Analyze the cell population on a flow cytometer, detecting the fluorescence in the
 green channel (e.g., FL1). The mean fluorescence intensity of the cell population is indicative
 of the amount of fatty acid uptake[11].

Signaling Pathways and Experimental Workflows

BODIPY FL C12 is a valuable tool for investigating lipid metabolism and trafficking. The following diagrams illustrate a typical experimental workflow and the cellular fate of this fluorescent fatty acid analog.

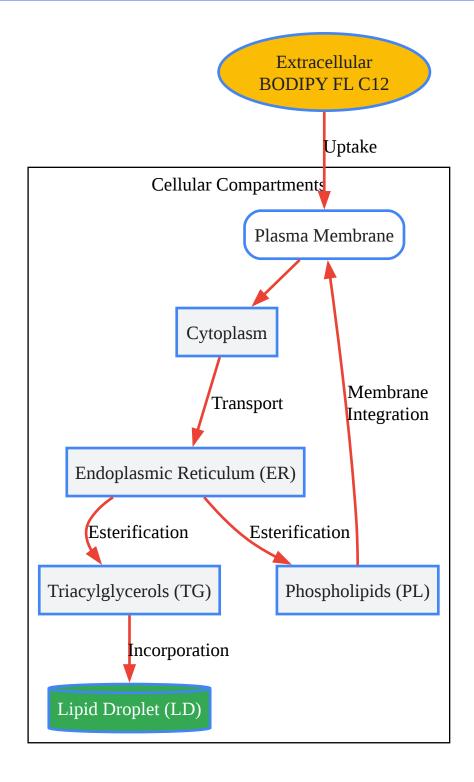




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General experimental workflow for using **BODIPY FL C12**.





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Cellular uptake and metabolic fate of **BODIPY FL C12**.

Once taken up by cells, **BODIPY FL C12**, as a fatty acid analog, undergoes metabolic processing similar to its natural counterparts[13]. It can be esterified into complex lipids such as



phospholipids and triacylglycerols within the endoplasmic reticulum. The newly synthesized fluorescent triacylglycerols are then incorporated into the core of lipid droplets, allowing for the visualization of their formation and dynamics[13][14][15]. Alternatively, fluorescent phospholipids can be integrated into cellular membranes[16]. This metabolic trafficking makes **BODIPY FL C12** an excellent tool for studying lipid homeostasis, storage, and mobilization in various cell types, including adipocytes, hepatocytes, and cancer cells[12][14][15][16]. Its use has been instrumental in elucidating the dynamics of lipid droplet formation in response to metabolic cues and in screening for compounds that modulate lipid metabolism[9].

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